3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the trifluoromethylphenyl group and the azepane moiety. Common reagents and conditions include:
Reagents: Naphthyridine derivatives, trifluoromethylphenylamine, azepane, coupling agents.
Conditions: Solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases like cancer or infectious diseases.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylphenyl Compounds: Compounds containing the trifluoromethylphenyl group, known for their biological activity.
Azepane Derivatives: Compounds with the azepane ring, often used in medicinal chemistry.
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N4O/c1-15-9-10-18-20(29-17-8-6-7-16(13-17)23(24,25)26)19(14-27-21(18)28-15)22(31)30-11-4-2-3-5-12-30/h6-10,13-14H,2-5,11-12H2,1H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUGDWPPSYCNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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